molecular formula C6H2BrCl2NO2 B1272027 2-Bromo-3,5-dichloroisonicotinic acid CAS No. 343781-56-6

2-Bromo-3,5-dichloroisonicotinic acid

Cat. No. B1272027
M. Wt: 270.89 g/mol
InChI Key: DSKHVZJZZXHWPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridine compounds can be achieved through various methods. For instance, an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid was investigated, showing that such transformations can be carried out under mild conditions without the use of volatile and toxic solvents or additional supporting electrolytes . Another method for bromination is demonstrated by the large-scale preparation of 5-bromo-2-hydroxynicotinic acid using sodium hypobromite generated from sodium bromide and bleach, avoiding the use of hazardous elemental bromine . These methods suggest potential pathways for the synthesis of 2-Bromo-3,5-dichloroisonicotinic acid by adapting the bromination techniques and conditions to the specific structure of the target compound.

Molecular Structure Analysis

The molecular structure of brominated pyridine compounds has been extensively studied using various spectroscopic techniques and computational methods. For example, the molecular conformation, vibrational, and electronic transition analysis of 2-amino-5-bromobenzoic acid was presented using FT-IR, FT-Raman, UV spectra, and DFT calculations, identifying the most stable conformer and providing complete assignments of fundamental vibrations . These techniques could be applied to 2-Bromo-3,5-dichloroisonicotinic acid to determine its most stable conformation and vibrational properties.

Chemical Reactions Analysis

The reactivity of brominated pyridine compounds can be influenced by the presence of other functional groups and the reaction conditions. The electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes demonstrates the selective reduction of bromo derivatives and the influence of the electrode material on the reaction outcome . Similarly, the reactivity of 2-Bromo-3,5-dichloroisonicotinic acid could be studied under various conditions to understand its chemical behavior and potential for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine compounds can be deduced from experimental and computational studies. The thermodynamic properties of 2-amino-5-bromobenzoic acid at different temperatures were calculated, revealing correlations between heat capacity, entropy, enthalpy changes, and temperature . These properties are essential for understanding the stability and reactivity of 2-Bromo-3,5-dichloroisonicotinic acid. Additionally, the use of 5-bromo-2′-deoxyuridine in cell cycle profiling indicates the biological activity of brominated compounds, which could be relevant for the biological applications of 2-Bromo-3,5-dichloroisonicotinic acid .

Scientific Research Applications

Electrocatalytic Synthesis

2-Bromo-3,5-dichloroisonicotinic acid is used in electrocatalytic synthesis processes. For instance, it's involved in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid, showing the potential for the efficient synthesis of complex organic compounds (Feng et al., 2010).

Synthesis of Halogenated Compounds

The compound plays a role in the synthesis of various halogenated compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals. For instance, it's used in the synthesis of 5-bromo-2-hydroxynicotinic acid, a process that highlights the versatility of bromination techniques in organic synthesis (Haché et al., 2002).

Metabolic Pathway Studies

2-Bromo-3,5-dichloroisonicotinic acid derivatives have been studied for their metabolic pathways. For example, research on 4-bromo-2,5-dimethoxyphenethylamine in rats revealed insights into metabolic processes, which can be useful for understanding the metabolism of related compounds (Kanamori et al., 2002).

Biochemical Applications

The compound is also used in biochemical research. For example, it is involved in cell cycle profiling using techniques like flow cytometry, demonstrating its utility in cellular biology studies (Ligasová et al., 2017).

Biotechnological Applications

In the field of biotechnology, derivatives of 2-bromo-3,5-dichloroisonicotinic acid are used as elicitors for inducing the biosynthesis of plant secondary metabolites. This application is significant in enhancing the production of valuable compounds in plant cell cultures (Qian et al., 2006).

properties

IUPAC Name

2-bromo-3,5-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHVZJZZXHWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376237
Record name 2-Bromo-3,5-dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dichloroisonicotinic acid

CAS RN

343781-56-6
Record name 2-Bromo-3,5-dichloro-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343781-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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